Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)

2-(p-Tolyl)propionic Acid structure
2-(p-Tolyl)propionic Acid structure
2-(p-Tolyl)propionic Acid
938-94-3
C10H12O2
164.201083183289
MFCD01111378
40350
24874274

2-(p-Tolyl)propionic Acid Properties

Names and Identifiers

    • 2-(4-Methylphenyl)propanoic acid
    • 2-(4-Methylphenyl) propionic acid
    • IBUPROFEN IMP D
    • IBUPROFEN IMPURITY D
    • 4-METHYL-2-PHENYLPROPIONIC ACID
    • ALPHA,4-DIMETHYLPHENYLACETIC ACID
    • (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
    • 2-(p-Tolyl)propionic acid
    • 2-(p-Tolyl)propionic
    • 2-p-Tolylpropanoic acid
    • 4-methyl-hydratropic acid
    • Methylphenylpropinoic acid
    • p-Methylhydratropic acid.
    • p-Methylhydratropic acid
    • 2-(4-Tolyl)propionic acid
    • 2-(4-methylphenyl)propionic acid
    • 2-(p-Tolyl)propanoic acid
    • KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • Propanoic acid, 2-(4-methylphenyl)
    • alpha,4-Dimethylbenzeneacetic acid
    • 2-(4-Tolyl)propanoic acid
    • (R)-2-(p-Tolyl)propanoic acid
    • 4-methylhydratropic acid
    • p-methylphenylpropionic acid
    • 2-(p-tolyl)-propionic acid
    • a,4-
    • Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
    • α,4-Dimethylbenzeneacetic acid (ACI)
    • (±)-2-(p-Methylphenyl)propionic acid
    • 2-(p-Methylphenyl)propionic acid
    • 2-p-Tolylpropionic acid
    • α-(p-Tolyl)propionic acid
    • Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
    • F19228
    • Benzeneacetic acid, alpha,4-dimethyl-
    • Q27251771
    • alpha ,4-Dimethylphenylacetic acid
    • DB-057444
    • EN300-68757
    • DTXSID50917912
    • 938-94-3
    • alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
    • 1635C8OCXW
    • MFCD01111378
    • Ibuprofen EP Impurity D
    • CHEMBL190275
    • (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
    • ALPHA-(P-TOLYL)PROPIONIC ACID
    • (S)-2-p-tolylpropanoic acid
    • .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
    • Z792377274
    • a,4-Dimethylphenylacetic acid
    • alpha,4-Dimethylphenylacetic acid, 97%
    • IBUPROFEN IMPURITY D (EP IMPURITY)
    • SCHEMBL349312
    • AKOS004906184
    • BDBM50250131
    • AS-16020
    • .ALPHA.-(P-TOLYL)PROPIONIC ACID
    • IBUPROFEN IMPURITY D [EP IMPURITY]
    • SY023256
    • CS-0097754
    • UNII-1635C8OCXW
    • (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
    • BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
    • J-506064
    • 2-(4'-Methylphenyl)propionic acid
    • +Expand
    • MFCD01111378
    • KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
    • O=C(C(C)C1C=CC(C)=CC=1)O

Computed Properties

  • 164.08400
  • 1
  • 2
  • 2
  • 164.084
  • 12
  • 157
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 2.18310
  • 37.30000
  • 1.518-1.52
  • 231.67°C (rough estimate)
  • 37-42 °C (lit.)
  • 0.0±0.6 mmHg at 25°C
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Yellow transparent liquid
  • Not determined
  • 1.0041 (rough estimate)

2-(p-Tolyl)propionic Acid Security Information

  • GHS07 GHS07
  • 3
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • Store at room temperature
  • 36/37/38
  • Warning

2-(p-Tolyl)propionic Acid Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(p-Tolyl)propionic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003FDU-25g
2-(4-Methylphenyl)propanoic Acid
938-94-3 98%
25g
$10.00
A2B Chem LLC
AB59106-100mg
2-(4-Methylphenyl)propanoic acid
938-94-3 99%(GC)powder
100mg
$30.00
Aaron
AR003FM6-5g
2-(4-Methylphenyl)propanoic Acid
938-94-3 97%
5g
$5.00 2024-07-18
abcr
AB310750-25g
2-(4-Methylphenyl)propanoic acid, 98%; .
938-94-3 98%
25g
€76.00
Ambeed
A180130-25g
2-(p-Tolyl)propanoic acid
938-94-3 98%
25g
$13.0
Chemenu
CM255893-500g
2-(p-Tolyl)propanoic acid
938-94-3 95+%
500g
$153
Enamine
EN300-68757-0.05g
2-(4-methylphenyl)propanoic acid
938-94-3 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D519662-5g
2-(4-Methylphenyl)propanoic acid
938-94-3 97%
5g
$200 2022-10-11
Fluorochem
065857-10g
2-(4-Methylphenyl)propanoic acid
938-94-3 98%
10g
£10.00 2022-03-01
Key Organics Ltd
TS-03572-1MG
(2R)-2-(4-methylphenyl)propanoic acid
938-94-3 >97%
1mg
£37.00 2023-09-08

2-(p-Tolyl)propionic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
Reference
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Reference
Method for preparing branched carboxylic acid compound with palladium chloride as catalyst
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Reference
Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid
Ren, Wenlong ; Wang, Mingzhou; Guo, Jianqiong; Zhou, Jintao; Chu, Jianxiao; et al, Organic Letters, 2022, 24(3), 886-891

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
Reference
Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester
Liu, Zhi-xiong; Cheng, Qing-rong, Huaxue Shiji, 2011, 33(4), 356-358

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  pH 2 - 3
Reference
Process for preparation of loxoprofen sodium
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
Reference
Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF
Shahid Islam, M.; Ahmad, Syarhabil; Attu, Mary Rose; Foerstering, F. Holger; Mahmun Hossain, M., Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  6 h, reflux
Reference
Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement
Li, Aijun; Zhou, Xueqin; Liu, Dongzhi, Jingxi Huagong, 2006, 23(6), 613-614

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Method for synthesizing 2-(4-bromomethylphenyl)propionic acid
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
New synthetic method of loxoprofen sodium
Zhang, Xingxian; Hu, Kebin; Zhou, Dunfeng; Lu, Xin, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ;  20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
Reference
Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI
Aramini, Andrea; Sablone, Manolo R.; Bianchini, Gianluca; Amore, Alessia; Fani, Michela; et al, Tetrahedron, 2009, 65(10), 2015-2021

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
Reference
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids
Uemura, Sakae; Fukuzawa, Shinichi; Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; et al, Journal of the Chemical Society, 1986, (11), 1983-7

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Iron chloride (FeCl3) Solvents: 1,4-Dioxane ;  10 - 15 h, 50 bar, 80 °C
Reference
Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations
Huang, Zijun; Cheng, Yazhe; Chen, Xipeng; Wang, Hui-Fang; Du, Chen-Xia; et al, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Reference
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  60 - 65 °C
1.2 Solvents: Tetrahydrofuran ;  60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
Reference
Process for preparing 2-(4-bromomethyl) phenylpropionic acid
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Reference
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
Reference
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ;  0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 20 - 25 °C
Reference
Process for preparation of loxoprofen sodium
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Acetic anhydride ,  Palladium diacetate ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ;  48 h, 65 °C
Reference
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

2-(p-Tolyl)propionic Acid Raw materials

2-(p-Tolyl)propionic Acid Preparation Products

2-(p-Tolyl)propionic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:938-94-3)2-(p-Tolyl)propionic Acid
A844729
in Stock
500g
99%
Friday, 30 August 2024 07:03
176.0
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:938-94-3)
SFD1189
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
(CAS:938-94-3)2-p-Tolylpropanoic acid
JH063
98.00%
25kg
negotiated
Suzhou Senfeida Chemical Co., Ltd
(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid
sfd3337
99.9%
200kg
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